molecular formula C21H33N3O2 B5003102 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide

1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide

Katalognummer B5003102
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: FVZDPQFTMVDSMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel small molecule drug that has been developed for the treatment of various neurological disorders such as schizophrenia, depression, anxiety, and substance abuse. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward, motivation, and cognitive function.

Wirkmechanismus

The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical regions of the brain. It is involved in the regulation of reward, motivation, and cognitive function, and has been implicated in the pathophysiology of various neurological disorders such as addiction, depression, and schizophrenia. 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which blocks its activation by endogenous dopamine and other ligands. This results in a decrease in the release of dopamine in the mesolimbic system, which is thought to underlie its therapeutic effects in addiction and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. Moreover, this compound has also been shown to increase the release of serotonin in the prefrontal cortex, which could contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have minimal effects on other neurotransmitter systems such as the serotonin and norepinephrine systems, which suggests a high degree of selectivity for the dopamine D3 receptor.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has several advantages as a tool compound for studying the dopamine D3 receptor and its role in various neurological disorders. It is a highly selective and potent antagonist of the dopamine D3 receptor, which makes it a valuable pharmacological tool for investigating the functional role of this receptor in vivo and in vitro. Moreover, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life, which makes it suitable for use in animal models and clinical trials. However, the limitations of this compound include its high cost and limited availability, which could restrict its widespread use in research.

Zukünftige Richtungen

There are several future directions for research on 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide and its potential therapeutic applications. One area of interest is the development of analogs and derivatives of this compound with improved pharmacological properties such as increased selectivity, potency, and brain penetration. Another area of interest is the investigation of the role of the dopamine D3 receptor in other neurological disorders such as Parkinson's disease and Huntington's disease. Moreover, the development of novel therapeutic strategies targeting the dopamine D3 receptor could have significant clinical implications for the treatment of addiction and other disorders associated with dysregulated dopamine signaling.

Synthesemethoden

The synthesis of 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide involves a multi-step process, starting from commercially available starting materials. The key steps of the synthesis include the formation of the piperidine ring, the introduction of the morpholine and benzyl groups, and the final coupling of the carboxamide group. The final product is obtained in high yield and purity, and its structure is confirmed by various analytical techniques such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various neurological disorders. It has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction and other disorders associated with dysregulated dopamine signaling. Moreover, this compound has also been shown to have antidepressant and anxiolytic effects, which could be attributed to its modulation of the mesolimbic dopamine system.

Eigenschaften

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-18-4-2-5-19(16-18)17-24-10-6-20(7-11-24)21(25)22-8-3-9-23-12-14-26-15-13-23/h2,4-5,16,20H,3,6-15,17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZDPQFTMVDSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.